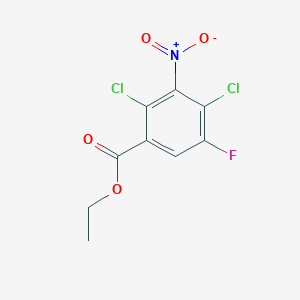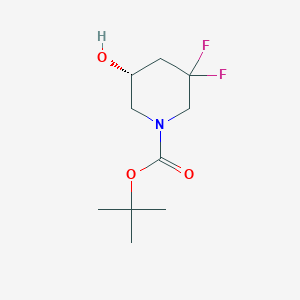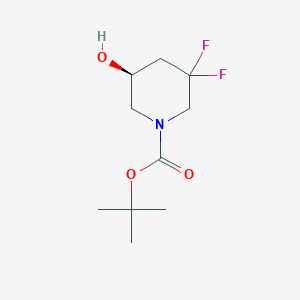![molecular formula C14H30N2O2 B6352488 Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate CAS No. 1154159-80-4](/img/structure/B6352488.png)
Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate” is a chemical compound with the molecular formula C14H30N2O2 . It is also known as “Propanoic acid, 3-[[4-(diethylamino)-1-methylbutyl]amino]-2-methyl-, methyl ester” and has a molecular weight of 258.4 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms would require more detailed spectroscopic analysis.科学研究应用
MDEA is widely used in scientific research due to its low toxicity and volatility. It is used as a solvent in a variety of chemical processes, including chromatography, extraction, and purification. It is also used as a reagent in organic synthesis, and it is useful in the synthesis of polymers and other polymeric materials. In addition, MDEA is used as a catalyst in various reactions, and it is used to produce other amines and amides.
作用机制
MDEA is a weak base, and it is able to react with acids to form salt and water. This reaction is known as deprotonation, and it is the main mechanism by which MDEA interacts with other molecules. The deprotonation reaction is reversible, meaning that MDEA can act as both an acid and a base. This property is useful in many chemical processes, as it allows MDEA to act as both a reactant and a catalyst.
Biochemical and Physiological Effects
MDEA has been studied for its potential effects on human health. In laboratory studies, MDEA has been found to have antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect against DNA damage caused by oxidative stress. In animal studies, MDEA has been found to have an anti-tumor effect and to reduce the risk of certain types of cancer.
实验室实验的优点和局限性
MDEA is a versatile organic compound with a variety of potential applications in research and industry. It has low toxicity and volatility, making it an attractive choice for many laboratory experiments. However, it is important to note that MDEA is a weak base and can be easily neutralized by acids. In addition, MDEA is a relatively volatile compound, and it can be easily lost during the course of a laboratory experiment.
未来方向
MDEA has a variety of potential applications in research and industry. Future research should focus on developing new methods of synthesis and exploring the potential applications of MDEA in other fields. In addition, further research should be conducted to better understand the biochemical and physiological effects of MDEA on human health. Finally, more research should be done to explore the potential of MDEA as a catalyst in various chemical processes.
合成方法
MDEA can be synthesized by a variety of methods. The most common method is the reaction of diethylamine with methyl propionate in the presence of an acid catalyst. This reaction produces MDEA and water as the main products, with some minor byproducts. The reaction is typically carried out at temperatures between 80 and 100 degrees Celsius. Other methods of synthesis include the reaction of ethylenediamine with methyl propionate, and the reaction of diethylenetriamine with methyl propionate.
属性
IUPAC Name |
methyl 3-[5-(diethylamino)pentan-2-ylamino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2/c1-6-16(7-2)10-8-9-13(4)15-11-12(3)14(17)18-5/h12-13,15H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHDUKJSSNGETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NCC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6352414.png)

![DiCl[(S)-(-)-2,2',6,6'-tetraMeO-4,4'-bis(diphenylphosphino)-3,3'-bipyr][(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II); 95%](/img/structure/B6352424.png)
![1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane](/img/structure/B6352428.png)






![N-[1-(Furan-2-yl)ethyl]-2-nitroaniline](/img/structure/B6352486.png)
![Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6352495.png)